N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine
Description
This compound is a triarylamine derivative featuring a central biphenyl core substituted with 4-bromophenyl and dibutoxy-functionalized biphenyl groups. Its structure is characterized by extended π-conjugation and bulky alkoxy substituents, which enhance solubility and modulate electronic properties. Such derivatives are pivotal in organic electronics, particularly in light-emitting diodes (OLEDs) and photovoltaic devices, due to their hole-transport capabilities and tunable energy levels .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,4-dibutoxyphenyl)-N-[4-(2,4-dibutoxyphenyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54BrNO4/c1-5-9-29-49-41-25-27-43(45(33-41)51-31-11-7-3)35-13-19-38(20-14-35)48(40-23-17-37(47)18-24-40)39-21-15-36(16-22-39)44-28-26-42(50-30-10-6-2)34-46(44)52-32-12-8-4/h13-28,33-34H,5-12,29-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMNKBZZYCIHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Properties
N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine exhibits distinct physical and chemical properties due to its structural composition. The presence of bromine and butoxy groups contributes to its solubility in organic solvents and its potential as a building block in organic synthesis. The molecular weight is approximately 764.83 g/mol, and its structure can be represented as follows:
Materials Science
One of the prominent applications of this compound is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a charge transport material makes it suitable for enhancing the efficiency of these devices. Research has shown that compounds with similar structures can improve charge mobility and stability in OLEDs .
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its structural features allow for modifications that could enhance biological activity or selectivity towards certain receptors or enzymes.
Case Studies
Case Study 1: OLED Performance Enhancement
A study investigated the use of similar dibutoxy-substituted biphenyl compounds in OLED applications. Results indicated that these compounds significantly improved device performance metrics such as brightness and efficiency due to their favorable charge transport properties .
Case Study 2: Anticancer Activity
Another research project focused on compounds with similar structural motifs to evaluate their anticancer properties. The findings suggested that modifications to the biphenyl structure could lead to increased cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Implications
- Optoelectronic Performance: The target compound’s dibutoxy groups likely enhance solubility and film-forming properties compared to non-alkoxy analogues, critical for OLED processing .
- Thermal Stability : Macrocyclic compounds () exhibit higher rigidity, while linear triarylamines (target compound) may prioritize synthetic flexibility .
- Biological vs.
Preparation Methods
Synthesis of 2',4'-Dibutoxy-[1,1'-Biphenyl]-4-Amine
The Ullmann reaction between 4-iodoaniline and 2,4-dibutoxybiphenyl bromide under copper catalysis forms the central biphenyl-amine scaffold. Source reports a 79% yield for this step using potassium carbonate as a base and tetrahydrofuran (THF) as the solvent at reflux temperatures. The reaction’s efficiency hinges on the stoichiometric ratio of the aryl halide to the amine, with a 1:1.2 molar ratio minimizing di-amination byproducts.
Bromination of the Biphenyl Core
Regioselective bromination at the 4-position of the aniline moiety is achieved using NBS in a tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) matrix. Source highlights the critical role of a two-phase liquid-liquid system (e.g., THF/H₂O) in enhancing selectivity for para-substitution, suppressing ortho-bromination to <0.5%. The patent method achieves 89% yield for analogous brominated intermediates by maintaining reaction temperatures at 0°C and using a 1.02:1 NBS-to-substrate ratio.
Bromination Method Optimization
Solvent and Temperature Effects
Comparative studies in source demonstrate that CCl₄ outperforms THF in minimizing di-bromination side products. At 0°C in CCl₄, the mono-brominated product predominates (89% yield), whereas THF at ambient temperatures leads to 12–15% di-brominated impurities. This aligns with source, which attributes the selectivity to reduced solvation of the bromine radical in non-polar solvents, favoring electrophilic aromatic substitution at the para position.
Table 1: Bromination Conditions and Outcomes
| Solvent | Temperature (°C) | NBS Equiv. | Mono-Brominated Yield (%) | Di-Brominated Yield (%) |
|---|---|---|---|---|
| CCl₄ | 0 | 1.02 | 89 | 5 |
| THF | 25 | 1.05 | 72 | 15 |
Catalytic Additives
Source introduces vanadium pentoxide (V₂O₅) as a catalyst to accelerate bromine radical formation, reducing reaction time from 12 hours to 45 minutes. However, excessive V₂O₅ (>5 mol%) promotes di-bromination, necessitating precise stoichiometric control.
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
The Suzuki reaction couples boronate-functionalized intermediates with brominated biphenyl precursors. Source details the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a THF/H₂O (5:1) solvent system, achieving 72% yield for boronate intermediates. Key parameters include:
Table 2: Suzuki Reaction Optimization
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Pd Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15 |
| Base | K₂CO₃ | +10 vs. Cs₂CO₃ |
| Solvent Ratio (THF:H₂O) | 5:1 | +20 vs. 3:1 |
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with ethyl acetate/petroleum ether (1:20 v/v) effectively separates the target compound from unreacted starting materials and di-brominated byproducts. Source reports a 65% isolated yield after purification, with HPLC purity >98%.
Structural Verification
-
¹H NMR : Key resonances include δ 7.46 ppm (d, J = 8.3 Hz, 4H, biphenyl protons), δ 3.99 ppm (dt, J = 10.6, 6.4 Hz, 8H, butoxy CH₂), and δ 0.98 ppm (t, J = 7.4 Hz, 12H, butoxy CH₃).
-
Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 763.3246 (calculated for C₄₆H₅₄BrNO₄: 763.3236).
Challenges and Mitigation Strategies
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing this compound, and what analytical techniques are used for characterization?
- Methodological Answer :
- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple brominated and boronic acid derivatives. The dibutoxy groups may require protection/deprotection strategies to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed. Recrystallization in toluene or dichloromethane may enhance purity (>98% as seen in related biphenylamines ).
- Characterization :
- NMR (¹H/¹³C) for structural confirmation, though signal overlap may occur due to symmetry.
- HPLC-MS for purity assessment and molecular weight verification.
- FT-IR to identify functional groups (e.g., C-Br stretching at ~500 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. Solubility tests under varying temperatures (25–60°C) are recommended.
- Stability :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the dibutoxy groups.
- Monitor degradation via TLC or HPLC over time, especially under light exposure .
Advanced Questions
Q. How can researchers address challenges in characterizing stereochemistry due to steric hindrance from multiple substituents?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns can resolve enantiomers.
- X-ray crystallography is critical for absolute configuration determination, though crystal growth may require slow evaporation in mixed solvents (e.g., DCM/hexane).
- Dynamic NMR at low temperatures (–40°C) to study restricted rotation of biphenyl moieties .
Q. What strategies optimize the compound’s yield in multi-step syntheses, considering steric hindrance?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature). For example, a 2³ factorial design can evaluate Pd(OAc)₂ (5–10 mol%), ligand (XPhos vs. SPhos), and solvent (toluene vs. DMF) .
- High-Dilution Conditions : Reduce intermolecular side reactions by slow addition of reagents (syringe pump) in flow chemistry setups .
Q. How can discrepancies in reported fluorescence quantum yields of biphenylamine derivatives be resolved?
- Methodological Answer :
- Standardization : Use reference fluorophores (e.g., quinine sulfate) under identical excitation/emission conditions.
- Sample Preparation : Ensure degassing (via freeze-pump-thaw cycles) to minimize oxygen quenching.
- Meta-Analysis : Compare data across studies, accounting for solvent polarity and instrumentation differences. For example, fluorescence intensity may vary in THF vs. acetonitrile due to polarity effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s biological activity?
- Methodological Answer :
- Replication Studies : Repeat assays under identical conditions (e.g., cell lines, incubation times).
- Dose-Response Curves : Evaluate activity across a concentration range (1 nM–100 µM) to identify threshold effects.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with experimental IC₅₀ values. Discrepancies may arise from assay sensitivity or off-target interactions .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
